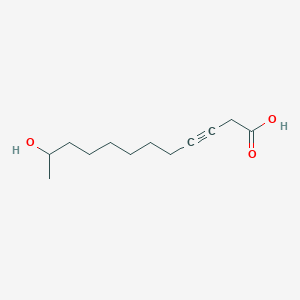

3-Dodecynoic acid, 11-hydroxy-

Description

BenchChem offers high-quality 3-Dodecynoic acid, 11-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dodecynoic acid, 11-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

87519-39-9 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

11-hydroxydodec-3-ynoic acid |

InChI |

InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-5,7,9-10H2,1H3,(H,14,15) |

InChI Key |

AUEMENJQQZVRNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCC#CCC(=O)O)O |

Origin of Product |

United States |

Contextualization Within the Field of Hydroxy Fatty Acid Derivatives

Hydroxy fatty acids (HFAs) are a broad class of fatty acids that contain one or more hydroxyl groups along their aliphatic chain. frontiersin.org These compounds are found in a variety of organisms, including plants, animals, and microorganisms, and they play diverse roles in biological systems. nih.govasm.org HFAs are valued as versatile chemical precursors due to the presence of both a carboxyl and a hydroxyl functional group. frontiersin.org The position of the hydroxyl group can vary, leading to a wide array of isomers with distinct properties and functions.

The introduction of a hydroxyl group makes these molecules more polar than their parent fatty acids, influencing their physical properties and biological activities. Researchers are exploring HFAs for a range of applications, including their potential as biofuels, biopolymers, and in the cosmetic and pharmaceutical industries. nih.govnih.gov The study of HFAs also extends to their roles in cellular metabolism and as signaling molecules. wur.nl

Historical Developments in the Study of Acetylenic Fatty Acids

The study of fatty acids has a long history, with early chemists like Michel-Eugène Chevreul laying the groundwork for understanding their structure and properties in the early 19th century. researchgate.netnih.gov The discovery of acetylenic fatty acids, which contain one or more carbon-carbon triple bonds, came much later. These compounds are a unique class of natural products, and while not as common as their saturated and unsaturated counterparts, they have been isolated from various natural sources. nih.gov

Early research focused on the isolation and characterization of these often unstable compounds. nih.gov The development of advanced analytical techniques has been crucial in identifying and studying the structures of these complex molecules. Isotopic tracer experiments conducted between the 1960s and 1990s were instrumental in demonstrating that many polyacetylenic compounds are derived from fatty acid and polyketide precursors. nih.gov More recent research has delved into the biosynthetic pathways of these molecules, identifying the enzymes responsible for creating the triple bond functionality. nih.gov The antibacterial properties of acetylenic fatty acids have also been a subject of investigation. bohrium.com

Current Research Significance and Challenges for 3 Dodecynoic Acid, 11 Hydroxy

The current research significance of 3-Dodecynoic acid, 11-hydroxy- lies in its potential as a precursor for the synthesis of more complex molecules, particularly macrocyclic lactones which can have applications as pheromones. cdnsciencepub.com For instance, it is a known precursor to the synthesis of (Z)-3-dodecenoic acid derivatives which are components of aggregation pheromones in certain grain beetles. cdnsciencepub.com

A primary challenge in the study of this and similar compounds is the development of efficient and stereoselective synthetic methods. The presence of both a triple bond and a chiral center at the hydroxylated carbon requires precise control over the chemical reactions to obtain the desired isomer. cdnsciencepub.com Furthermore, the inherent instability of some acetylenic compounds can complicate their isolation and handling. nih.gov

Research Objectives and Scope for Investigating 3 Dodecynoic Acid, 11 Hydroxy

Retrosynthetic Analysis for 3-Dodecynoic Acid, 11-Hydroxy-

A retrosynthetic analysis of 11-hydroxy-3-dodecynoic acid reveals several potential disconnection points. The primary disconnections involve the formation of the carbon-carbon bonds and the introduction of the functional groups.

A logical approach is to disconnect the molecule at the C4-C5 bond, leading to a propargyl-type fragment and a C8 electrophile. This suggests a synthetic route involving the alkylation of a propargyl anion or a related nucleophile. Another key disconnection is at the C2-C3 bond, which points towards a strategy involving the carboxylation of an 11-hydroxy-2-dodecynyl precursor.

Furthermore, the hydroxyl and carboxylic acid functionalities can be viewed as arising from the elaboration of a simpler precursor. For instance, the carboxylic acid could be introduced via oxidation of a primary alcohol or through carboxylation of an organometallic species. The hydroxyl group could be introduced via reduction of a ketone or by the opening of an epoxide.

Established Synthetic Routes for 3-Dodecynoic Acid, 11-Hydroxy-

Several synthetic routes have been established for the preparation of 11-hydroxy-3-dodecynoic acid and its derivatives. These methods often involve a sequence of reactions including alkylation, condensation, and functional group interconversions.

Synthesis via Alkylation and Condensation Reactions

One established method involves the alkylation of the dianion of a terminal alkyne. For instance, the dianion of 4-pentyn-1-ol (B147250) can be alkylated with an appropriate alkyl halide to form a longer chain alkynol. tandfonline.com Subsequent chemical modifications can then introduce the carboxylic acid functionality.

Another approach utilizes the condensation of an aldehyde with an acetylide. For example, the reaction of an aldehyde with the lithium salt of an alkyne can form a propargylic alcohol. This can be a key intermediate which is then further functionalized. A study describes the synthesis of various hydroxy fatty acids, where ω-bromofatty acids are reacted with lithium acetylide–ethylenediamine (EDA) complex, followed by deprotonation and reaction with an aldehyde to yield the desired propargylic alcohol. nih.gov

A synthesis of related hydroxy-(Z)-3-alkenoic acids involved the carboxylation of the dilithium (B8592608) salt of 10- or 11-hydroxy undecyne. This was followed by deconjugation of the resulting carboxylic acids to a mixture of 2,3-allenic and 3-alkynoic acids. cdnsciencepub.com

Stereochemical Considerations in 3-Dodecynoic Acid, 11-Hydroxy- Synthesis

When the target molecule contains stereocenters, as is often the case for biologically active compounds, stereochemical control during the synthesis is crucial. For 11-hydroxy-3-dodecynoic acid, the stereocenter is at the C11 position bearing the hydroxyl group.

Stereoselective synthesis can be achieved through various methods. One common strategy is the use of chiral catalysts for reductions or oxidations. For example, the reduction of a ketone precursor to the corresponding alcohol can be performed with chiral reducing agents to favor the formation of one enantiomer. researchgate.net The Jacobsen epoxidation is another powerful tool for introducing chirality. researchgate.net

In some syntheses, the stereochemistry is established early on by using a chiral starting material from the "chiral pool". For example, a synthesis of (R)-3-hydroxy-fatty acids started from cellulose-derived levoglucosenone, which possesses natural chirality. frontiersin.org

Functional Group Interconversions Leading to 3-Dodecynoic Acid, 11-Hydroxy-

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.comimperial.ac.uk In the synthesis of 11-hydroxy-3-dodecynoic acid, several FGIs are typically employed.

Oxidation: A primary alcohol can be oxidized to a carboxylic acid using various oxidizing agents. fiveable.me For instance, Jones reagent (chromic acid in sulfuric acid) can be used, although milder conditions are often preferred to avoid side reactions.

Reduction: A carboxylic acid or its ester derivative can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) (B2H6). fiveable.me

Conversion of Alcohols to Halides: Alcohols can be converted to alkyl halides, which are good electrophiles for subsequent C-C bond formation. This can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu

Protection/Deprotection: Protecting groups are often necessary to mask reactive functional groups during a synthetic sequence. For example, a hydroxyl group might be protected as a silyl (B83357) ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether to prevent it from reacting during subsequent steps. tandfonline.com The protecting group is then removed at a later stage.

A specific example of FGI in a related synthesis is the deconjugation of a 2-alkynoic acid to a 3-alkynoic acid using sodium amide in liquid ammonia (B1221849). cdnsciencepub.com

Novel Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This includes the use of catalysis and adherence to the principles of green chemistry.

Catalytic Synthesis of 3-Dodecynoic Acid, 11-Hydroxy-

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and waste reduction. While specific catalytic syntheses for 11-hydroxy-3-dodecynoic acid are not extensively documented, general catalytic approaches for related transformations are relevant.

Catalytic Hydrogenation: The triple bond of the alkyne can be selectively reduced to a cis-alkene using catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). Complete hydrogenation to the corresponding alkane can also be achieved using catalysts like palladium on carbon (Pd/C). nih.gov

Metathesis Reactions: Cross-metathesis is a powerful tool for C-C bond formation. A green synthetic pathway towards (R)-3-hydroxyfatty acids utilized cross-metathesis homologation as a key step. frontiersin.org

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. Biocatalytic approaches, such as using lipases for enantioselective acetylation or oxidases for regioselective oxidation, are becoming increasingly common in the synthesis of complex molecules. frontiersin.org For instance, engineered E. coli has been used for the ω-terminal oxidation of fatty acids. d-nb.info

The development of novel catalytic systems, including those based on transition metals and biocatalysts, holds promise for more sustainable and efficient syntheses of 11-hydroxy-3-dodecynoic acid and its analogs in the future.

Chemoenzymatic Synthesis of 3-Dodecynoic Acid, 11-Hydroxy-

The synthesis of structurally complex fatty acids such as 3-dodecynoic acid, 11-hydroxy- often requires multi-step procedures to precisely install functional groups at specific positions. Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy for constructing such molecules. nih.gov While specific, established chemoenzymatic routes for the production of 3-dodecynoic acid, 11-hydroxy- are not extensively documented in current literature, plausible pathways can be designed by combining known enzymatic transformations with standard chemical methods. These approaches typically leverage the regio- and stereoselectivity of enzymes for hydroxylation or esterification, coupled with chemical reactions to construct the alkynoic acid backbone. nih.gov

Two primary chemoenzymatic strategies can be conceptualized for the synthesis of this target compound.

Strategy 1: Late-Stage Enzymatic Hydroxylation

This approach involves the chemical synthesis of a precursor molecule, 3-dodecynoic acid, followed by a highly selective enzymatic hydroxylation at the penultimate (C-11) position.

Chemical Synthesis of 3-Dodecynoic Acid: The synthesis can begin with commercially available starting materials. A potential route involves the alkylation of a propargyl derivative followed by oxidation to yield the carboxylic acid.

Enzymatic ω-1 Hydroxylation: The key step in this strategy is the regioselective hydroxylation of 3-dodecynoic acid at the C-11 position. Cytochrome P450 monooxygenases (P450s) are well-suited for this transformation. acs.orgebi.ac.uk Specifically, enzymes from the CYP102 family (such as P450 BM3 from Bacillus megaterium) and its engineered variants are known to hydroxylate long-chain fatty acids at sub-terminal positions (ω-1, ω-2, ω-3). acs.orgd-nb.info While the native enzyme prefers saturated and unsaturated fatty acids, protein engineering has expanded the substrate scope of P450s, suggesting that variants could be developed to accommodate an alkynoic acid. acs.orgacs.org The reaction would utilize the enzyme, a cofactor such as NADPH, and molecular oxygen to introduce the hydroxyl group with high selectivity, a transformation that is challenging to achieve with conventional chemical oxidants. wikipedia.org

Strategy 2: Early-Stage Enzymatic Resolution and Chemical Elaboration

An alternative pathway involves creating the chiral 11-hydroxy center early in the synthesis using an enzymatic step, followed by chemical reactions to construct the 3-ynoic acid moiety.

Enzymatic Preparation of a Chiral Hydroxy Intermediate: The synthesis could start with a simple, prochiral C12 dialdehyde (B1249045) or diol. A hydrolase, such as a lipase, could be used for the enantioselective acylation or hydrolysis of a diol precursor, establishing the stereocenter that will become the C-11 hydroxyl group. Lipases are widely used for kinetic resolutions of alcohols and acids. almacgroup.com

Chemical Chain Elaboration: The resulting enantiomerically enriched hydroxy-containing intermediate would then be chemically modified. This would involve protecting the hydroxyl group, followed by a series of reactions, such as Wittig-type olefination or Grignard reactions, to build the carbon chain. The synthesis would conclude with the introduction of the C-3 alkyne via methods like the Corey-Fuchs reaction or by coupling a terminal alkyne, followed by deprotection and oxidation of the terminal carbon to a carboxylic acid.

These proposed routes highlight the synergy between biocatalysis and traditional organic synthesis. The enzymatic steps provide unparalleled selectivity for introducing the chiral hydroxyl functionality, while chemical methods offer robust and flexible ways to construct the carbon skeleton and the alkynoic acid group. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for Purity Assessment and Structural Confirmation of 3-Dodecynoic Acid, 11-Hydroxy-

The definitive identification and purity assessment of 3-dodecynoic acid, 11-hydroxy- rely on a combination of advanced chromatographic and spectroscopic techniques. These methods provide detailed information about the compound's molecular weight, structure, functional groups, and the presence of any impurities or isomers.

Chromatographic Techniques

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and potential isomers, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for analyzing volatile fatty acid derivatives. For analysis, the carboxylic acid and hydroxyl groups of 3-dodecynoic acid, 11-hydroxy- are typically derivatized to increase volatility and improve chromatographic performance. oup.com Common derivatization methods include conversion to methyl esters (using BF₃/methanol) followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether (using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). lipidmaps.org The mass spectrum provides crucial structural information. Electron impact (EI) ionization leads to predictable fragmentation patterns. Key fragments for the TMS-derivatized methyl ester would help locate the functional groups. For instance, α-cleavage adjacent to the TMS-ether group at C-11 would produce characteristic ions, confirming the position of the hydroxyl group. embrapa.br The molecular ion peak ([M]⁺) and fragments like [M-15]⁺ (loss of a methyl group from the TMS ether) confirm the molecular weight of the derivative. embrapa.br

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of non-volatile or thermally labile compounds and is often employed for preparative purification. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an acid modifier like acetic or formic acid), can effectively separate the compound based on its polarity. nih.govresearchgate.net For enantiomeric purity assessment, chiral HPLC is indispensable. Using a chiral stationary phase, such as one based on amylose (B160209) tris(3,5-dimethylphenyl carbamate), it is possible to separate the (R) and (S) enantiomers of hydroxy fatty acids, allowing for the determination of enantiomeric excess (ee). nih.govresearchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides both separation and mass information, which is particularly useful for complex mixtures. rwth-aachen.de

Spectroscopic Techniques

Spectroscopy provides detailed information about the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation. aocs.org

¹H NMR: The proton NMR spectrum would show characteristic signals for all hydrogen atoms. Key resonances would include a doublet for the C-12 methyl group, a multiplet for the C-11 methine proton adjacent to the hydroxyl group, signals for the methylene (B1212753) protons adjacent to the alkyne (C-2 and C-5), and a signal for the acidic proton of the carboxyl group. nih.gov

¹³C NMR: The carbon NMR spectrum is critical for confirming the carbon skeleton. It would show distinct signals for the carboxyl carbon (around 170-180 ppm), the two sp-hybridized carbons of the alkyne group (typically between 70-90 ppm), the carbon bearing the hydroxyl group (C-11, around 60-70 ppm), and the terminal methyl carbon (C-12). aocs.org Two-dimensional NMR techniques like COSY and HSQC would be used to establish the connectivity between protons and carbons, confirming the final structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 3-dodecynoic acid, 11-hydroxy- would be expected to show characteristic absorption bands:

A broad band around 3300-2500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

A sharp, strong band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid.

A distinct, sharp band around 3400 cm⁻¹ for the O-H stretch of the alcohol group.

A weak but sharp absorption band in the range of 2260-2100 cm⁻¹ for the C≡C triple bond stretch of the internal alkyne.

The following tables summarize the expected analytical data for the compound.

Table 1: Expected Key Spectroscopic Data for 3-Dodecynoic Acid, 11-Hydroxy-

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹³C NMR | Carboxyl (C=O) | ~175 ppm |

| Alkyne (C≡C) | ~80-90 ppm | |

| Hydroxyl-bearing carbon (CH-OH) | ~68 ppm | |

| Methyl (CH₃) | ~23 ppm | |

| ¹H NMR | Carboxyl (COOH) | >10 ppm (broad) |

| Hydroxyl-bearing methine (CH-OH) | ~3.8 ppm | |

| Methylene α to alkyne (CH₂-C≡) | ~2.3 ppm | |

| Methyl (CH₃) | ~1.2 ppm (doublet) | |

| IR | O-H Stretch (Alcohol) | ~3400 cm⁻¹ (sharp) |

| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) | |

| C≡C Stretch (Alkyne) | ~2250 cm⁻¹ (weak, sharp) | |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) |

Table 2: Representative GC-MS Fragmentation Data (Methyl Ester, TMS Ether Derivative)

| m/z Value | Interpretation |

| [M]⁺ | Molecular ion peak |

| [M-15]⁺ | Loss of a CH₃ group from the TMS ether |

| [M-31]⁺ | Loss of a methoxy (B1213986) group (OCH₃) from the ester |

| Characteristic Fragment | α-cleavage at the C10-C11 bond, yielding a fragment containing the TMS-etherified terminus |

Enzymatic Formation of 3-Dodecynoic Acid, 11-Hydroxy- in Biological Systems

The formation of 3-Dodecynoic acid, 11-hydroxy- from a saturated C12 precursor like dodecanoic acid would require at least two key enzymatic transformations: the introduction of a triple bond at the C-3 position and the addition of a hydroxyl group at the C-11 position.

The creation of the acetylenic bond is believed to be a two-step oxidative process catalyzed by a single enzyme. This reaction starts with the desaturation of a carbon-carbon single bond to a double bond, followed by a second dehydrogenation to form the triple bond. Enzymes known as acetylenases, which are part of the fatty acid desaturase (FAD) superfamily, are responsible for this transformation. nih.gov

The hydroxylation at the C-11 position (the ω-1 position) is typically carried out by a cytochrome P450 monooxygenase. acs.orgnih.gov These enzymes utilize molecular oxygen and reducing equivalents, often from NADPH, to insert a hydroxyl group into an unactivated C-H bond. acs.org

A proposed enzymatic sequence is as follows:

Desaturation: A desaturase introduces a double bond into the fatty acid chain at the Δ3 position.

Acetylenation: An acetylenase acts on the newly formed double bond to create a triple bond.

Hydroxylation: A cytochrome P450 monooxygenase hydroxylates the C-11 position.

The order of these steps could vary; for instance, hydroxylation might occur before or after the formation of the triple bond, depending on the substrate specificity of the involved enzymes.

Precursor Identification and Metabolic Intermediates

The likely primary precursor for the biosynthesis of 3-Dodecynoic acid, 11-hydroxy- is the saturated fatty acid, dodecanoic acid (also known as lauric acid). This common fatty acid serves as a starting point for various modifications.

Based on the proposed enzymatic pathway, the metabolic intermediates would include:

Dodec-3-enoic acid: Formed by the initial action of a Δ3-desaturase on dodecanoic acid.

3-Dodecynoic acid: The result of an acetylenase acting on dodec-3-enoic acid. This compound would then be the direct substrate for the final hydroxylation step.

Alternatively, if hydroxylation occurs first, the intermediates would be:

11-Hydroxydodecanoic acid: Formed by the action of a cytochrome P450 monooxygenase on dodecanoic acid. nih.govfrontiersin.org

11-Hydroxy-dodec-3-enoic acid: The product of a desaturase acting on 11-hydroxydodecanoic acid.

The final product, 3-Dodecynoic acid, 11-hydroxy- , is formed upon the completion of both the acetylenation and hydroxylation steps.

| Proposed Biosynthetic Intermediates |

| Precursor: Dodecanoic Acid |

| Intermediate 1: Dodec-3-enoic acid OR 11-Hydroxydodecanoic acid |

| Intermediate 2: 3-Dodecynoic acid OR 11-Hydroxy-dodec-3-enoic acid |

| Final Product: 3-Dodecynoic acid, 11-hydroxy- |

Role of Desaturases and Hydroxylases in the Biosynthesis of 3-Dodecynoic Acid, 11-Hydroxy-

The biosynthesis of this unique fatty acid is critically dependent on the specific actions of desaturases (including acetylenases) and hydroxylases.

Desaturases and Acetylenases: Fatty acid desaturases are a diverse family of enzymes that introduce double bonds into acyl chains. nih.gov A specialized subset of these, known as acetylenases, catalyze the further conversion of a double bond into a triple bond. nih.gov These enzymes are typically membrane-bound, non-heme diiron proteins that use molecular oxygen and electrons from a donor like NADH to carry out the dehydrogenation reactions. nih.gov A well-characterized example is Crep1 from Crepis alpina, which is a bifunctional enzyme that first creates a Δ12 double bond and then converts it to a triple bond to form crepenynic acid. nih.gov A similar enzyme would be required to form the triple bond at the C-3 position in 3-dodecynoic acid.

Hydroxylases: The introduction of a hydroxyl group at the C-11 (ω-1) position is characteristic of cytochrome P450 monooxygenases from the CYP153A family or the CYP52 family. acs.orgnih.gov These enzymes are crucial for producing ω-hydroxy fatty acids. nih.govnih.govnih.gov For example, CYP153A from Marinobacter aquaeolei has been shown to hydroxylate C12 fatty acids with high regioselectivity at the terminal (ω) position. nih.gov Similarly, CYP52M1 from the yeast Starmerella bombicola can hydroxylate fatty acids at both the ω and ω-1 positions. acs.orgnih.gov An enzyme with ω-1 specificity would be responsible for creating the 11-hydroxy moiety of the target compound.

| Enzyme Class | Proposed Function in Biosynthesis | Example of Related Enzyme | Cofactors/Requirements |

| Desaturase | Introduction of a double bond at the C-3 position. | Δ3-Desaturase (hypothetical) | O₂, NADH/NADPH |

| Acetylenase | Conversion of the C-3 double bond to a triple bond. | Crep1 (acts on C-12) nih.gov | O₂, NADH/NADPH, Diiron center nih.gov |

| Hydroxylase (Cytochrome P450) | Addition of a hydroxyl group at the C-11 position. | CYP153A / CYP52M1 acs.orgnih.gov | O₂, NADPH, P450 Reductase |

Investigational Studies on Cellular and Microbial Production of 3-Dodecynoic Acid, 11-Hydroxy-

Currently, there are no published investigational studies detailing the specific cellular or microbial production of 3-Dodecynoic acid, 11-hydroxy-. However, extensive research into the production of related compounds provides a strong foundation for its potential biosynthesis in engineered organisms.

Scientists have successfully engineered Escherichia coli and Saccharomyces cerevisiae to produce ω-hydroxy fatty acids. nih.govnih.gov For instance, engineered E. coli expressing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been used to produce ω-hydroxydodecanoic acid from dodecanoic acid. frontiersin.org In another study, co-expression of a P450 monooxygenase from Marinobacter aquaeolei and a reductase domain from Bacillus megaterium in E. coli resulted in the production of 1.2 g/L of ω-hydroxy dodecanoic acid. nih.gov

Similarly, the biosynthesis of acetylenic fatty acids has been achieved in transgenic organisms. The overexpression of an acetylenase in transgenic soybean seeds led to the accumulation of acetylenic fatty acids. The natural occurrence of acetylenic compounds has been documented in various plants, fungi, and marine organisms, indicating a widespread, albeit rare, biosynthetic capability. mdpi.com

While the natural source of 3-Dodecynoic acid, 11-hydroxy- remains to be identified, the fungus Cephalosporium recifei is known to produce the lactone of a related compound, 11-hydroxy-trans-8-dodecenoic acid, demonstrating that fungi possess the necessary hydroxylating machinery for C12 fatty acids. cdnsciencepub.com The convergence of these distinct biosynthetic capabilities—acetylenation and ω-1 hydroxylation—within a single organism could theoretically lead to the production of 3-Dodecynoic acid, 11-hydroxy-.

| Organism | Compound Produced | Relevance |

| Escherichia coli (engineered) | ω-Hydroxydodecanoic acid | Demonstrates microbial production of the hydroxylated C12 backbone. nih.govfrontiersin.org |

| Saccharomyces cerevisiae (engineered) | ω-Hydroxy fatty acids (C16, C18) | Shows yeast as a viable host for producing hydroxylated fatty acids. acs.orgnih.gov |

| Pseudomonas putida | ω-Hydroxy fatty acids | Natural ability to hydroxylate fatty acids. frontiersin.org |

| Cephalosporium recifei | 11-Hydroxy-trans-8-dodecenoic acid lactone | Natural fungal production of a C12 hydroxy fatty acid. cdnsciencepub.com |

Reactivity of the Alkyne Moiety in 3-Dodecynoic Acid, 11-Hydroxy-

The internal carbon-carbon triple bond at the C-3 position is a key site for various addition and cycloaddition reactions.

Click Chemistry Reactions with 3-Dodecynoic Acid, 11-Hydroxy-

The azide-alkyne Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, typically involving the reaction of an azide (B81097) with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.org While the classic thermal reaction can be slow and may produce a mixture of regioisomers, catalyzed versions offer significant improvements. wikipedia.org

The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, usually yielding 1,4-disubstituted triazoles when terminal alkynes are used. libretexts.orgnih.gov For an internal alkyne like that in 3-dodecynoic acid, 11-hydroxy-, the reactivity in CuAAC is generally lower than for terminal alkynes due to steric hindrance and differences in electronic properties. wiley.com However, the reaction can still proceed, leading to a fully substituted triazole. These alkyne-functionalized fatty acids are valuable as chemical probes for tracing metabolic pathways after being tagged with an azide-bearing reporter molecule (e.g., a fluorophore) via click chemistry. acs.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that can be effective for both terminal and internal alkynes. wikipedia.org Unlike CuAAC, the ruthenium-catalyzed mechanism does not involve a metal-acetylide intermediate and often favors the formation of 1,5-disubstituted triazoles. wikipedia.orgacs.org

Table 1: Potential Click Chemistry Reactions

| Reaction Type | Catalyst | Reactant | Expected Product | Key Features |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | Organic Azide (R-N₃) | 1,4,5-Trisubstituted 1,2,3-triazole | High efficiency and selectivity; common in bioconjugation. libretexts.orgacs.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru source (e.g., Cp*RuCl(PPh₃)₂) | Organic Azide (R-N₃) | 1,4,5-Trisubstituted 1,2,3-triazole | Effective for internal alkynes, complementary regioselectivity to CuAAC. wikipedia.org |

Cycloaddition Reactions Involving the Triple Bond

Beyond reactions with azides, the alkyne moiety can participate in other cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, is a fundamental transformation in organic synthesis. Simple, unactivated internal alkynes are generally poor dienophiles and require high temperatures or activation by adjacent electron-withdrawing groups to participate effectively. acs.org

More specialized cycloadditions have also been developed. For instance, rhodium(III)-catalyzed [5+2] cycloaddition reactions between ortho-hydroxyethyl phenols and internal alkynes have been shown to efficiently produce benzoxepine (B8326511) derivatives. rsc.org Similarly, cobalt-catalyzed [2+3] cycloadditions of fluorinated alkynes with 2-formylphenylboronic acids yield fluoroalkylated indenol derivatives, demonstrating the versatility of metal catalysts in activating alkynes for novel ring-forming reactions.

Hydration and Halogenation Reactions of 3-Dodecynoic Acid, 11-Hydroxy-

Hydration The addition of water across the alkyne triple bond, known as hydration, is typically catalyzed by a strong acid, often with the addition of a mercuric salt (HgSO₄) to increase the reaction rate. jove.comlibretexts.org The reaction proceeds via an enol intermediate, which rapidly tautomerizes to the more stable keto form. chemistrysteps.com For an unsymmetrical internal alkyne like 3-dodecynoic acid, 11-hydroxy-, the addition of water is non-regioselective, leading to a mixture of two ketone products, as the initial attack can occur at either carbon of the triple bond (C-3 or C-4). jove.comchemistrysteps.comyoutube.com

Halogenation Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in an electrophilic addition reaction. masterorganicchemistry.com The reaction can be controlled by stoichiometry. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene, with the anti-addition product (trans-isomer) predominating due to the formation of a bridged halonium ion intermediate. masterorganicchemistry.comlibretexts.org If an excess of the halogen is used, a second addition occurs to yield a tetrahaloalkane. libretexts.orgmasterorganicchemistry.com

Table 2: Hydration and Halogenation Products

| Reaction | Reagents | Expected Product(s) | Mechanism Note |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 11-hydroxy-3-oxododecanoic acid and 11-hydroxy-4-oxododecanoic acid | Proceeds via an enol intermediate which tautomerizes to a ketone. chemistrysteps.com |

| Halogenation (1 equiv.) | Br₂ or Cl₂ | (E)-3,4-Dihalo-11-hydroxy-3-dodecenoic acid | Anti-addition via a bridged halonium ion. masterorganicchemistry.com |

| Halogenation (2 equiv.) | Excess Br₂ or Cl₂ | 3,3,4,4-Tetrahalo-11-hydroxy-dodecanoic acid | Two successive addition reactions. libretexts.org |

Transformations Involving the Hydroxyl Group of 3-Dodecynoic Acid, 11-Hydroxy-

The secondary hydroxyl group at the C-11 position offers another site for chemical modification, independent of the alkyne and carboxylic acid moieties.

Esterification and Etherification Studies

Esterification The 11-hydroxy group can undergo esterification with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) to form an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. This derivatization can significantly alter the molecule's physical and biological properties.

A particularly important reaction for this molecule is intramolecular esterification, or macrolactonization. numberanalytics.com The proximity of the C-11 hydroxyl group and the C-1 carboxylic acid allows for a ring-closing reaction to form a 14-membered macrolide lactone. Such reactions are crucial in the synthesis of many natural products and often require specific conditions, such as high dilution to favor the intramolecular pathway over intermolecular polymerization, and activating agents to facilitate the ester bond formation. numberanalytics.comchemrxiv.orgresearchgate.netmdpi.com

Etherification The hydroxyl group can also be converted into an ether. A standard method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Oxidation and Reduction Reactions

Oxidation The secondary alcohol at C-11 can be oxidized to a ketone. chemistryviews.orgsavemyexams.com A variety of oxidizing agents can accomplish this transformation, including chromium-based reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC), as well as milder, non-metal-based reagents like those used in the Swern or Dess-Martin oxidations. chemistryviews.orglibretexts.orgorganic-chemistry.org The product of this reaction would be 11-oxo-3-dodecynoic acid.

Table 3: Oxidation and Reduction of Functional Groups

| Functional Group | Reaction | Reagents | Product | Selectivity |

|---|---|---|---|---|

| C-11 Secondary Alcohol | Oxidation | PCC, Jones Reagent (CrO₃/H₂SO₄), etc. | Ketone (11-oxo-) | Does not affect alkyne or carboxylic acid. libretexts.orgchemguide.co.uk |

| C-3 Alkyne | Partial Reduction | H₂, Lindlar's Catalyst | cis-Alkene ((Z)-alkene) | Stereoselective for the cis isomer. masterorganicchemistry.comjove.comlibretexts.org |

| C-3 Alkyne | Partial Reduction | Na, liquid NH₃ | trans-Alkene ((E)-alkene) | Stereoselective for the trans isomer. libretexts.orglibretexts.org |

| C-3 Alkyne | Full Reduction | H₂, Pd/C or Pt | Alkane | Reduces the triple bond completely. libretexts.org |

| C-1 Carboxylic Acid | Reduction | LiAlH₄ then H₂O; or BH₃·THF | Primary Alcohol (1,11-dihydroxy-) | Strong reducing agents required. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com |

Reduction While the C-11 hydroxyl group is already in a reduced state, the other functional groups within the molecule are susceptible to reduction.

Alkyne Reduction : The internal alkyne can be selectively reduced. Catalytic hydrogenation using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) will yield the cis-alkene ((Z)-3-dodecenoic acid, 11-hydroxy-). jove.comlibretexts.org In contrast, a dissolving metal reduction using sodium or lithium in liquid ammonia produces the trans-alkene ((E)-3-dodecenoic acid, 11-hydroxy-). libretexts.org Using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas will fully reduce the triple bond to an alkane. libretexts.org

Carboxylic Acid Reduction : The carboxylic acid group is resistant to mild reducing agents but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemistrysteps.commasterorganicchemistry.com This would convert 3-dodecynoic acid, 11-hydroxy- into 3-dodecyne-1,11-diol.

This array of selective transformations highlights the utility of 3-dodecynoic acid, 11-hydroxy- as a versatile building block in organic synthesis.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably those involving nucleophilic acyl substitution.

Amidation and Decarboxylation Pathways

Amidation:

The conversion of the carboxylic acid moiety in 3-dodecynoic acid, 11-hydroxy- to an amide is a theoretically straightforward but practically nuanced process. Direct reaction with an amine is generally unfavorable as the acidic carboxylic acid and basic amine will form a stable ammonium (B1175870) carboxylate salt, which resists further reaction. quora.comresearchgate.net To achieve amidation, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is typically accomplished using "coupling" or "activating" agents.

The general mechanism involves the activation of the carboxyl group, followed by nucleophilic attack by an amine. This two-step process bypasses the formation of the unreactive salt. quora.com Computational studies on similar systems suggest that the process involving dihydrogen formation and the subsequent amide formation are often the rate-determining steps. rsc.org For unsaturated carboxylic acids, steric effects can play a significant role in the amidation process. rsc.org Copper-catalyzed methods have also been developed for the reductive amidation of α,β-unsaturated carboxylic acids, which could be adapted for this molecule. nih.gov

Illustrative Table of Common Amidation Reagents

| Reagent Class | Example(s) | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms an O-acylisourea intermediate, which is a good leaving group. |

| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Creates an activated benzotriazolyl ester. |

| Uranium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Similar to phosphonium salts, forms an activated ester. |

Decarboxylation:

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction for simple alkyl carboxylic acids. It requires high temperatures and often proceeds via a radical mechanism, such as in the Hunsdiecker reaction where a silver carboxylate is treated with a halogen. msu.edu

For 3-dodecynoic acid, 11-hydroxy-, the presence of the alkyne at the 3-position does not directly facilitate decarboxylation in the way a β-keto group or a β,γ-unsaturation might. However, specialized methods for the decarboxylative amidation of α,β-unsaturated carboxylic acids have been developed, suggesting that with the right reagents, such as 1,4,2-dioxazol-5-ones, a combined decarboxylation-amidation could be a potential, albeit complex, pathway. nih.gov

Investigational Studies on Intramolecular Cyclization and Rearrangements

While no specific investigational studies on 3-dodecynoic acid, 11-hydroxy- exist, its bifunctional nature—containing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid—makes it a prime candidate for intramolecular reactions.

Intramolecular Cyclization (Lactonization):

The most probable intramolecular reaction is lactonization, where the 11-hydroxyl group attacks the carboxylic acid at the 1-position. This would result in the formation of a large-ring lactone. The mechanism is typically acid-catalyzed, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal hydroxyl group. youtube.com

The specific reaction for 3-dodecynoic acid, 11-hydroxy- would be:

Reactant: 3-Dodecynoic acid, 11-hydroxy-

Product: A 12-membered lactone (a cyclic ester) still containing the alkyne functionality.

The formation of large rings (greater than 7 members) can be challenging due to entropic factors and the potential for competing intermolecular polymerization. acs.orgnih.gov However, techniques such as operating under high-dilution conditions can favor the intramolecular pathway. Studies on the lactonization of gluconic acid show that the formation of different ring sizes (five- vs. six-membered) is highly dependent on reaction conditions like pH. osti.govresearchgate.net

The alkyne at the 3-position could also participate in cyclization reactions under different conditions, for instance, with transition metal catalysis. Gold-catalyzed cyclization of γ-hydroxyalkynones is a known method for forming furanones, indicating the potential for the alkyne in 3-dodecynoic acid, 11-hydroxy- to react with the hydroxyl group, although the distance between these groups in this specific molecule makes a direct analogy difficult. organic-chemistry.org Palladium-catalyzed intramolecular cyclizations of alkynes with other functional groups are also well-documented. organic-chemistry.org

Rearrangements:

The molecule is not predisposed to common rearrangements like pinacol (B44631) or Wagner-Meerwein shifts under typical conditions. However, under strongly acidic or thermal conditions, or in the presence of specific metal catalysts, rearrangements involving the alkyne, such as isomerization to an allene (B1206475) or a conjugated diene, could potentially occur, which would then influence subsequent cyclization pathways.

Kinetics and Thermodynamics of 3-Dodecynoic Acid, 11-Hydroxy- Reactions

Specific kinetic and thermodynamic data for reactions involving 3-dodecynoic acid, 11-hydroxy- have not been published. The following discussion is based on general principles for the relevant reaction types.

Lactonization Kinetics:

The rate of lactonization is highly dependent on the size of the ring being formed. The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored. The formation of a 12-membered ring from 3-dodecynoic acid, 11-hydroxy- would be expected to be a slow process. acs.org Kinetic studies on similar systems, like the hydrolysis and lactonization of camptothecin (B557342) prodrugs, show that these reactions follow pseudo-first-order kinetics and are pH-dependent. nih.gov For the lactonization of gluconic acid, the reaction is pseudo-first-order, and the rate constants for lactonization and hydrolysis can be determined. osti.gov Electrochemical methods have also been used to study the kinetics of lactone formation. caltech.edu

Thermodynamics:

Decarboxylation: Standard decarboxylation is often thermodynamically unfavorable unless driven by the formation of a particularly stable product or by high temperatures to increase entropy.

Lactonization: The thermodynamic stability of lactones varies with ring size. While 5- and 6-membered rings are very stable, medium-sized rings (8-11 members) are strained, and large rings (12+ members) are less strained but entropically disfavored compared to the open-chain hydroxy acid. The equilibrium between the open-chain and cyclized form is influenced by factors like solvent and temperature. osti.govnih.gov

Illustrative Table of Relative Ring Strain in Lactones

| Ring Size | Common Name | Relative Strain | General Stability |

|---|---|---|---|

| 4 | β-Lactone | High | Low |

| 5 | γ-Lactone | Low | High |

| 6 | δ-Lactone | Very Low | Very High |

| 7 | ε-Lactone | Low | High |

| 8-11 | Medium Rings | Moderate to High | Moderate to Low |

Theoretical and Computational Studies of 3 Dodecynoic Acid, 11 Hydroxy

Molecular Conformation and Isomeric Analysis of 3-Dodecynoic Acid, 11-Hydroxy-

A comprehensive analysis of 3-Dodecynoic acid, 11-hydroxy- would begin with an exploration of its potential molecular conformations and isomers. The linear dodecynoic acid backbone, with a triple bond at the C3 position and a hydroxyl group at the C11 position, allows for considerable conformational flexibility. Computational methods, such as molecular mechanics and semi-empirical methods, would be employed to perform a conformational search to identify the most stable, low-energy conformers.

Furthermore, the presence of a chiral center at the C11 position (due to the hydroxyl group) gives rise to two stereoisomers: (R)-11-hydroxy-3-dodecynoic acid and (S)-11-hydroxy-3-dodecynoic acid. A detailed isomeric analysis would involve calculating the energies of these enantiomers to determine their relative stabilities. While enantiomers have identical energies in an achiral environment, their interactions with other chiral molecules would differ, a critical aspect in biological systems.

Quantum Chemical Calculations of Electronic Structure and Reactivity

To gain a deeper understanding of the electronic properties and reactivity of 3-Dodecynoic acid, 11-hydroxy-, quantum chemical calculations would be essential. Methods such as Density Functional Theory (DFT) and ab initio calculations would be utilized to determine the electronic structure.

Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental in predicting the molecule's reactivity. For instance, the locations of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The electrostatic potential map would also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing further clues about its reactive sites.

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Theoretical studies would also focus on predicting the potential reaction mechanisms involving 3-Dodecynoic acid, 11-hydroxy-. By mapping the potential energy surface, computational chemists can identify transition states and calculate activation energies for various hypothetical reactions. This would be particularly valuable for understanding its potential metabolic pathways or its role as a synthon in organic synthesis.

For example, the reactivity of the carboxylic acid group, the alkyne moiety, and the secondary alcohol could be investigated. Computational modeling could elucidate the mechanisms of esterification, addition reactions to the triple bond, and oxidation of the hydroxyl group. The calculated energy landscapes would provide quantitative data on the feasibility and kinetics of these transformations.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

To simulate the behavior of 3-Dodecynoic acid, 11-hydroxy- in a condensed phase, such as in a solvent, molecular dynamics (MD) simulations would be performed. mdpi.com MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account the interactions with surrounding solvent molecules.

Investigational Biological Roles and Mechanistic Interactions of 3 Dodecynoic Acid, 11 Hydroxy

Role in Biochemical Pathways and Metabolic Networks

There is currently no direct evidence detailing the involvement of 3-Dodecynoic acid, 11-hydroxy- in specific biochemical pathways or metabolic networks. However, its structure as a modified fatty acid suggests it could potentially interact with pathways of lipid metabolism. Fatty acids are central to energy storage and cellular structure. The introduction of a triple bond and a hydroxyl group would likely route this molecule away from standard beta-oxidation, possibly towards specialized metabolic pathways.

The metabolism of fatty acids is a key component of energy production in the body. In times of increased energy demand, fatty acids are broken down to produce acetyl-CoA, which enters the citric acid cycle. Conversely, when there is an energy surplus, acetyl-CoA is converted into fatty acids for storage. The rate-limiting step in fatty acid synthesis is the conversion of acetyl-CoA to malonyl-CoA.

Given its structure, 3-Dodecynoic acid, 11-hydroxy- could potentially be recognized by enzymes that process fatty acids, leading to its incorporation into more complex lipids or its degradation. The presence of the triple bond, however, may render it an inhibitor of certain metabolic enzymes, a characteristic observed in other alkynoic acids.

Interactions with Specific Enzymes and Proteins (Mechanistic Studies)

While no studies have specifically examined the interaction of 3-Dodecynoic acid, 11-hydroxy- with enzymes, research on other alkynoic acids provides a strong basis for hypothesizing its potential as an enzyme inhibitor. Acetylenic compounds are known to be potent inhibitors of various enzymes. nih.gov

Long-chain 2-alkynoic acids have been shown to function as substrate analogs and inhibitors of enzymes within the mycobacterial fatty acid synthase system II (FASII). nih.gov Specifically, they target the NADH-dependent enoyl-ACP reductase (InhA), an essential enzyme for mycolic acid biosynthesis. nih.gov The inhibitory activity of these alkynoic acids is dependent on the chain length and the position of the triple bond. nih.gov

Furthermore, the alkynoic acid, 10,12-tricosadiynoic acid (TDYA), has been identified as a specific suicide substrate for acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid oxidation. nih.govresearchgate.net This inhibition leads to improved hepatic lipid and reactive oxygen species metabolism in rats fed a high-fat diet. nih.govresearchgate.net

These findings suggest that 3-Dodecynoic acid, 11-hydroxy-, by virtue of its alkynoic acid structure, could potentially act as an inhibitor of enzymes involved in fatty acid metabolism. The position of the triple bond at C-3 and the C-12 chain length would be key determinants of its target specificity and potency.

Table 1: Examples of Biologically Active Alkynoic Acids and Their Known Enzyme Interactions

| Alkynoic Acid | Enzyme Target | Biological Effect |

|---|---|---|

| 2-Hexadecynoic acid | Enoyl-ACP reductase (InhA) | Antimycobacterial activity nih.gov |

| 2-Octadecynoic acid | Enoyl-ACP reductase (InhA) | Antimycobacterial activity nih.gov |

| 10,12-Tricosadiynoic acid | Acyl-CoA oxidase-1 (ACOX1) | Inhibition of peroxisomal fatty acid oxidation nih.govresearchgate.net |

Potential as a Biosynthetic Precursor to Other Natural Products

Amino acids are well-known precursors for the biosynthesis of many alkaloids. egpat.com Similarly, fatty acids and their derivatives can serve as building blocks for a wide array of natural products. For instance, 4-alkynoic acids have been utilized in the synthesis of biologically important tetrapyrroles. researchgate.net

The dual functionality of 3-Dodecynoic acid, 11-hydroxy- (an alkyne and a hydroxyl group) makes it a plausible candidate as a precursor for the biosynthesis of more complex natural products. The hydroxyl group could be a site for further oxidation or for the attachment of other molecules, while the triple bond could be involved in cyclization reactions or other chemical transformations to form diverse molecular architectures.

Cell-Free System Studies and In Vitro Biochemical Characterization

To elucidate the specific biological roles of 3-Dodecynoic acid, 11-hydroxy-, in vitro studies using cell-free systems would be essential. Such systems, which contain purified enzymes or cellular extracts, would allow for the direct assessment of the compound's effect on specific enzymes and metabolic pathways without the complexities of a whole-cell environment.

For example, the inhibitory activity of 2-alkynoic acids on mycobacterial enzymes was characterized using in vitro assays. nih.gov Similarly, the mechanism of inhibition of acyl-CoA oxidase-1 by 10,12-tricosadiynoic acid was investigated through in vitro experiments. nih.gov

A systematic in vitro screening of 3-Dodecynoic acid, 11-hydroxy- against a panel of enzymes involved in fatty acid metabolism could reveal its specific protein targets. Subsequent kinetic studies would then be necessary to determine the mechanism of interaction, such as whether it acts as a competitive, non-competitive, or suicide inhibitor. These biochemical characterizations would be the foundational step in understanding the potential pharmacological or physiological effects of this compound.

Advanced Research Applications and Future Directions for 3 Dodecynoic Acid, 11 Hydroxy

Utilization of 3-Dodecynoic Acid, 11-Hydroxy- as a Building Block in Organic Synthesis

The molecular architecture of 3-Dodecynoic acid, 11-hydroxy- offers three distinct points for chemical modification, making it a potentially valuable synthon, or building block, for the construction of more complex molecules. The carboxylic acid, alkyne, and hydroxyl groups can each be targeted with a high degree of selectivity, allowing for a stepwise and controlled approach to synthesis.

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. The internal alkyne is a particularly versatile functional group, amenable to a variety of reactions including hydrogenation to either a cis- or trans-alkene, or a fully saturated alkane. It can also participate in cycloaddition reactions, such as the Diels-Alder reaction (if activated) or Huisgen 1,3-dipolar cycloadditions, which are fundamental in the synthesis of heterocyclic compounds. Furthermore, the alkyne can be functionalized through reactions like the Sonogashira coupling, which forms carbon-carbon bonds with aryl or vinyl halides. The secondary hydroxyl group can be oxidized to a ketone, or used as a nucleophile in ether or ester formation.

The strategic combination of these reactions could allow for the synthesis of a diverse range of products from this single starting material. For instance, the compound could serve as a precursor for the synthesis of complex natural products or their analogues, particularly those containing long carbon chains with varied functional groups.

Table 1: Potential Synthetic Transformations of 3-Dodecynoic Acid, 11-Hydroxy-

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Carboxylic Acid | Esterification | Methyl 11-hydroxy-3-dodecynoate |

| Amidation | N-alkyl-11-hydroxy-3-dodecynamide | |

| Reduction | Dodeca-3-yne-1,11-diol | |

| Alkyne | Hydrogenation (Lindlar's catalyst) | (Z)-11-hydroxydodec-3-enoic acid |

| Hydrogenation (Na/NH3) | (E)-11-hydroxydodec-3-enoic acid | |

| Sonogashira Coupling | 11-hydroxy-3-(phenylethynyl)dodecanoic acid | |

| Hydroxyl Group | Oxidation (PCC) | 11-oxo-3-dodecynoic acid |

Development of Chemical Biology Probes and Tools Based on 3-Dodecynoic Acid, 11-Hydroxy-

In the field of chemical biology, probes are essential tools for studying biological processes in their native environment. The structure of 3-Dodecynoic acid, 11-hydroxy- is well-suited for the development of such probes. The long carbon chain mimics naturally occurring fatty acids, potentially allowing it to be recognized and incorporated by cellular machinery involved in lipid metabolism.

The alkyne group is of particular interest as it can serve as a "handle" for bioorthogonal chemistry. Specifically, it can undergo a highly specific and efficient reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) via the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), often referred to as "click chemistry". This would allow for the visualization and/or isolation of enzymes or other proteins that interact with the fatty acid probe. For example, if the cell metabolizes the probe, the reporter tag can be used to track its path and identify its ultimate destination.

Furthermore, the position of the hydroxyl group at the ω-1 position (the 11th carbon) might make it a substrate for specific fatty acid hydroxylases. A probe based on this structure could be used to study the activity and localization of these enzymes, which are involved in a variety of physiological and pathological processes. The antibacterial properties of some 2-alkynoic fatty acids suggest that derivatives of 3-Dodecynoic acid, 11-hydroxy- could also be explored as potential antimicrobial agents, with the alkyne and carboxylic acid moieties being important for activity. google.comnih.gov

Integration into Novel Material Science Architectures (e.g., Polymer Synthesis)

The demand for new materials with tailored properties, particularly those derived from renewable resources, is a driving force in material science. Fatty acids are attractive bio-based monomers for polymer synthesis due to their ready availability and biodegradability. nih.gov The trifunctional nature of 3-Dodecynoic acid, 11-hydroxy- offers multiple avenues for its incorporation into polymeric structures.

The carboxylic acid and hydroxyl groups are ideal for condensation polymerization, a process where monomers join together with the loss of a small molecule like water. This could be used to synthesize polyesters with the fatty acid acting as an AB-type monomer, where A is the carboxylic acid and B is the hydroxyl group. The resulting polyester (B1180765) would have a long aliphatic chain, which would likely impart flexibility and hydrophobicity to the material.

Alternatively, the alkyne group could be used for polymerization. For example, alkyne-containing monomers can be polymerized through various methods, including transition metal catalysis, to form polyacetylenes, which are known for their interesting electronic and optical properties. The alkyne could also be used as a cross-linking site. A polymer could be formed using the carboxylic acid and hydroxyl groups, leaving the alkyne pendant to the main chain. These alkynes could then be reacted in a subsequent step to form cross-links between the polymer chains, leading to the formation of a thermoset material with enhanced mechanical strength and thermal stability.

Table 2: Potential Polymerization Strategies for 3-Dodecynoic Acid, 11-Hydroxy-

| Polymerization Method | Functional Groups Involved | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Condensation Polymerization | Carboxylic Acid, Hydroxyl | Polyester | Flexible, biodegradable, hydrophobic |

| Alkyne Polymerization | Alkyne | Polyacetylene derivative | Conductive, optically active |

Emerging Spectroscopic and Imaging Methodologies for the Study of 3-Dodecynoic Acid, 11-Hydroxy-

A thorough characterization of 3-Dodecynoic acid, 11-hydroxy- would involve a suite of modern spectroscopic techniques to elucidate its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms in the molecule. ijshr.comvsmu.bypnzgu.ru Specific chemical shifts and coupling patterns would verify the positions of the hydroxyl group, the alkyne, and the carboxylic acid. Advanced 2D NMR techniques like COSY and HMBC could further confirm the assignments.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate molecular weight, confirming the elemental composition. nih.govnih.govmdpi.com Tandem MS (MS/MS) could be used to fragment the molecule, and the resulting fragmentation pattern would provide further structural information, such as the location of the functional groups along the carbon chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic vibrational frequencies of the functional groups. musc.edunih.govacs.org Expected absorptions would include a broad O-H stretch for the carboxylic acid and alcohol, a C=O stretch for the carbonyl, and a C≡C stretch for the alkyne.

For studying the biological fate of this molecule, advanced imaging techniques would be invaluable. Label-free methods like Raman microscopy , including Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS), could be used to visualize the uptake and distribution of the fatty acid within living cells, based on the unique vibrational signature of the alkyne bond. researchgate.netmdpi.comcardiff.ac.uknih.gov Alternatively, if the molecule is functionalized with a fluorescent tag (as described in section 7.2), super-resolution fluorescence microscopy could be used to track its localization with nanoscale precision. gerli.comnih.govk-state.edu

Table 3: Predicted Spectroscopic Data for 3-Dodecynoic Acid, 11-Hydroxy-

| Technique | Functional Group | Expected Signal |

|---|---|---|

| ¹H NMR | -COOH | ~10-12 ppm (broad singlet) |

| -CH(OH)- | ~3.6 ppm (multiplet) | |

| -CH₂-C≡C- | ~2.2 ppm (multiplet) | |

| ¹³C NMR | -COOH | ~170-180 ppm |

| -C≡C- | ~70-90 ppm | |

| -CH(OH)- | ~60-70 ppm | |

| FTIR | O-H (acid) | 2500-3300 cm⁻¹ (broad) |

| C=O | ~1710 cm⁻¹ | |

| C≡C | ~2100-2260 cm⁻¹ (weak) |

Cross-Disciplinary Research Initiatives Involving 3-Dodecynoic Acid, 11-Hydroxy-

The multifaceted nature of 3-Dodecynoic acid, 11-hydroxy- makes it an ideal candidate for cross-disciplinary research initiatives that bridge the gap between chemistry, biology, and materials science.

Bioorganic Chemistry and Microbiology: A collaboration between synthetic organic chemists and microbiologists could explore the potential of this molecule and its derivatives as novel antimicrobial agents. nih.gov Chemists would synthesize a library of related compounds, and microbiologists would test their efficacy against a panel of pathogenic bacteria.

Polymer Chemistry and Biomedical Engineering: A team of polymer chemists and biomedical engineers could work together to develop new biocompatible and biodegradable materials from 3-Dodecynoic acid, 11-hydroxy-. These materials could have applications in tissue engineering, drug delivery, or medical implants. k-state.edu

Lipidomics and Cell Biology: The field of lipidomics, which seeks to characterize the complete lipid profile of a cell or organism, could benefit from the use of 3-Dodecynoic acid, 11-hydroxy- as a chemical probe. musc.edunih.govnih.gov Lipidomics experts could use advanced mass spectrometry techniques to track the metabolism of the probe, while cell biologists could use imaging techniques to visualize its subcellular localization, providing new insights into lipid transport and metabolism.

Nanotechnology and Pharmacology: Researchers in nanotechnology could explore the use of this fatty acid in the creation of novel drug delivery systems, such as lipid nanoparticles or functionalized polymeric nanoparticles. google.comnih.govmdpi.com Its unique structure could be used to tune the properties of these nanoparticles for targeted delivery of therapeutic agents.

Q & A

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.